molecular formula C20H26N4O B7174290 N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide

N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B7174290
M. Wt: 338.4 g/mol
InChI Key: GWEWHPPPIUBJSB-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a pyrimidine ring substituted with an isopropyl group, and a piperidine ring with a carboxamide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15(2)19-21-11-8-18(23-19)24-12-9-17(10-13-24)20(25)22-14-16-6-4-3-5-7-16/h3-8,11,15,17H,9-10,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEWHPPPIUBJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Preparation of 2-propan-2-ylpyrimidine: This intermediate can be synthesized by the reaction of 2-chloropyrimidine with isopropylamine under reflux conditions.

    Formation of N-benzylpiperidine: Benzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.

    Coupling Reaction: The final step involves the coupling of 2-propan-2-ylpyrimidine with N-benzylpiperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or pyrimidine rings, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-benzylpiperidine: Lacks the pyrimidine ring and isopropyl group, making it less complex and potentially less active in certain applications.

    Pyrimidine derivatives: These compounds may have different substituents on the pyrimidine ring, leading to variations in their biological activities.

    Piperidine carboxamides: Similar in structure but may have different substituents on the piperidine ring, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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